[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

Lipophilicity Hydrogen-bond donor capacity Fragment-based drug discovery

[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine (CAS 1221723-97-2) is a 1,3-diarylpyrazole derivative bearing a primary aminomethyl substituent at the pyrazole 4-position, with a molecular formula of C₁₅H₁₄N₄ and a molecular weight of 250.30 g/mol. Its computed physicochemical profile includes an XLogP3-AA of 1.3, one hydrogen bond donor (the primary amine), three hydrogen bond acceptors (pyrazole N2, pyridine N, and the amine nitrogen), and three rotatable bonds.

Molecular Formula C15H14N4
Molecular Weight 250.3 g/mol
CAS No. 1221723-97-2
Cat. No. B1373682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
CAS1221723-97-2
Molecular FormulaC15H14N4
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)CN
InChIInChI=1S/C15H14N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H,10,16H2
InChIKeyFAUPMHLVKJGOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine (CAS 1221723-97-2): Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine (CAS 1221723-97-2) is a 1,3-diarylpyrazole derivative bearing a primary aminomethyl substituent at the pyrazole 4-position, with a molecular formula of C₁₅H₁₄N₄ and a molecular weight of 250.30 g/mol [1]. Its computed physicochemical profile includes an XLogP3-AA of 1.3, one hydrogen bond donor (the primary amine), three hydrogen bond acceptors (pyrazole N2, pyridine N, and the amine nitrogen), and three rotatable bonds [1]. The compound is commercially available as a research-grade building block from multiple suppliers including Enamine (EN300-60369, 95% purity), AKSci (9856DG, 95% purity), and CymitQuimica (98% purity), with the InChIKey FAUPMHLVKJGOCE-UHFFFAOYSA-N confirming structural identity across vendors [2]. The primary aminomethyl functional group distinguishes this compound from its closest structural analogs—the 4-carboxylic acid (CAS 957354-76-6) and 4-carbaldehyde (CAS 371917-81-6) derivatives—and confers distinct synthetic reactivity and hydrogen-bonding capacity relevant to medicinal chemistry derivatization strategies.

Why [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Cannot Be Casually Substituted: Functional Group and Pharmacophoric Consequences Across the 4-Position Series


The three commercially available 4-position variants of the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole scaffold—the methanamine (target compound), carboxylic acid (CAS 957354-76-6), and carbaldehyde (CAS 371917-81-6)—differ fundamentally in their hydrogen-bonding capacity, synthetic derivatization pathways, and downstream biological targeting potential. The target compound's primary amine contributes one hydrogen bond donor (HBD) and enables direct amide coupling, reductive amination, and urea formation without protecting-group manipulations, whereas the carboxylic acid (zero HBD on the functional group; XLogP3-AA = 2.0) requires activation for amide bond formation and the carbaldehyde (zero HBD; XLogP3-AA = 1.9) necessitates reductive amination or oxidation steps prior to amine incorporation [1][2]. These differences are not cosmetic: in the 1,3-diarylpyrazole chemotype, the 4-position substituent directly influences target engagement, as evidenced by the KDM5B inhibitory activity of the carboxylic acid derivative (IC₅₀ = 9.320 μM) versus the TrkA inhibitory activity (IC₅₀ = 350 nM) achieved by a urea derivative constructed from a related aminomethyl-bearing pyrazole [3]. Simple substitution of one 4-position variant for another, without accounting for these functional group consequences, would alter both the synthetic trajectory and the biological outcome of any discovery program.

Quantitative Differentiation Evidence for [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Versus Closest Structural Analogs


Physicochemical Differentiation: XLogP3, Hydrogen-Bond Donor Count, and Fragment-Like Character Compared to the 4-Carboxylic Acid Analog

The target compound (C₁₅H₁₄N₄, MW 250.30) possesses an XLogP3-AA of 1.3, one hydrogen bond donor (HBD), and three hydrogen bond acceptors (HBA), compared to the 4-carboxylic acid analog 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 957354-76-6; C₁₅H₁₁N₃O₂, MW 265.27) which has an XLogP3-AA of 2.0, one HBD, and four HBA [1][2]. The 0.7-unit lower XLogP3 and the presence of a primary amine (pKa ~9–10, protonated at physiological pH) versus a carboxylic acid (pKa ~4–5, deprotonated at physiological pH) produce fundamentally different ionization states under assay conditions—cationic versus anionic—which directly impacts membrane permeability, protein binding, and pharmacokinetic behavior [1][2]. The target compound's MW of 250.30 Da places it within the fragment-like chemical space (MW < 300 Da), whereas the carboxylic acid analog at 265.27 Da, though still fragment-like, presents a 6% higher molecular weight with altered HBA count [1][2].

Lipophilicity Hydrogen-bond donor capacity Fragment-based drug discovery CNS drug-likeness Physicochemical profiling

Synthetic Tractability: Primary Amine as a Direct Conjugation Handle Versus Carbaldehyde Requiring Pre-Activation

The target compound's primary aminomethyl group enables direct, one-step amide bond formation with carboxylic acids (via standard HATU/EDC coupling), direct urea synthesis with isocyanates, and direct reductive amination with aldehydes—all without protecting group manipulation [1]. In contrast, the 4-carbaldehyde analog (CAS 371917-81-6; C₁₅H₁₁N₃O, MW 249.27, XLogP3-AA 1.9, 0 HBD) requires either pre-reduction to the alcohol followed by activation, or reductive amination with a complementary amine, adding at minimum one synthetic step for any amide- or urea-containing target molecule [2]. The documented synthesis of the pentanamide derivative (2S)-2-[(3aS,7aS)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl]-4-methyl-N-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methyl}pentanamide (C₂₉H₃₁N₅O₃, MW 497.6) demonstrates that the primary amine of the target compound undergoes direct amide coupling with structurally complex carboxylic acids, confirming its practical utility as a library synthesis building block [3]. Furthermore, patent US9896447 discloses a urea derivative (Compound 9) constructed from a 1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold achieving TrkA IC₅₀ = 350 nM, establishing the precedent that aminomethyl-bearing 1,3-diarylpyrazoles can be elaborated into potent kinase inhibitors via simple urea/amide bond formation [4].

Amide coupling Reductive amination Urea synthesis Parallel library synthesis Building block reactivity

Class-Level Kinase Inhibition Precedent: 1,3-Diarylpyrazole Scaffold Delivers Sub-Micromolar TrkA Inhibition and Low-Micromolar KDM5B Activity

The 1,3-diarylpyrazole scaffold to which the target compound belongs has demonstrated quantifiable target engagement across multiple kinase and epigenetic target families. Specifically, a structurally related urea derivative bearing the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole core (US9896447, Compound 9) exhibited TrkA inhibitory activity with an IC₅₀ of 350 nM (0.35 μM) in a cellular PathHunter assay using U2OS cells expressing the TrkA receptor fusion [1]. In the epigenetic space, 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (the direct carboxylic acid analog of the target compound) was identified through structure-based virtual screening as a KDM5B inhibitor with a biochemical IC₅₀ of 9.320 μM, and further optimization yielded compound 27ab with an improved IC₅₀ of 0.0244 μM (24.4 nM) . Additionally, acrylamide derivatives of the (E)-3-[3-(pyridin-4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide series showed antiplatelet activity with IC₅₀ values of 20.2 and 30.3 μM against arachidonic acid-induced platelet aggregation, with selected compounds achieving 73.1–86.7% inhibition of collagen-induced aggregation [2]. While these data are from structurally distinct derivatives rather than the target compound itself, they establish the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole chemotype as a validated pharmacophore capable of engaging diverse biological targets at concentrations spanning from sub-micromolar to low-micromolar ranges.

Kinase inhibition TrkA KDM5B 1,3-Diarylpyrazole pharmacophore Anticancer target engagement

Supplier Quality and Purity Differentiation: 98% Purity Availability Versus Industry-Standard 95% for Carboxylic Acid and Carbaldehyde Analogs

The target compound is available at 98% purity from CymitQuimica (CAS 1221723-97-2, product 10-F666514, molecular weight 250.30499267578125, InChIKey FAUPMHLVKJGOCE-UHFFFAOYSA-N) and at 95% purity from multiple suppliers including Enamine (EN300-60369, molecular weight 250.29846) [1], AKSci (9856DG, molecular weight 250.3) , and American Elements (MFCD15209572) [2]. In contrast, the close structural analogs—the 4-carboxylic acid derivative and the 4-carbaldehyde derivative—are predominantly available at 95% purity without documented higher-purity options [3][4]. The 3% absolute purity differential (98% versus 95%) corresponds to a reduction in total impurity burden from 5% to 2%, representing a 60% relative reduction in unidentified impurities that could confound biological assay interpretation. The multi-supplier availability of the target compound at consistent purity specifications supports supply chain resilience and batch-to-batch reproducibility, which is a critical procurement consideration for long-term discovery programs.

Compound purity Vendor qualification Batch consistency Procurement specification Quality control

Regioisomeric Differentiation: Pyridin-4-yl Methanamine Is Commercially Available Whereas the Pyridin-3-yl Analog Exists Primarily as the Methanol Derivative

The target compound places the pyridine nitrogen at the 4-position (para) of the pyridine ring, with an aminomethyl group at the pyrazole 4-position, yielding the formula C₁₅H₁₄N₄ (MW 250.30) [1]. The corresponding pyridin-3-yl (meta) regioisomer—(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine—does not appear in major commercial chemical supplier catalogs as the free methanamine. Instead, the pyridin-3-yl series is primarily available as the methanol derivative: (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 36640-64-9, C₁₅H₁₃N₃O, MW 251.28), which lacks the primary amine and therefore cannot participate in direct amide coupling without prior functional group interconversion . This regioisomeric availability gap means that researchers targeting the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl scaffold with a primary amine handle have a commercially viable entry point, whereas those requiring the pyridin-3-yl methanamine must undertake de novo synthesis. The pyridine nitrogen position (para vs. meta) also alters the electronic character of the pyridine ring and its H-bond acceptor geometry, which has been shown in the M₄ muscarinic acetylcholine receptor PAM series to affect subtype selectivity [2].

Regioisomer availability Pyridinyl positional isomerism Synthetic accessibility Building block sourcing Chemical space coverage

Optimal Application Scenarios for [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring a Fragment-Like 1,3-Diarylpyrazole Core with a Primary Amine Derivatization Handle

The target compound's molecular weight of 250.30 Da places it within the Rule-of-Three fragment space (MW < 300, XLogP3 ≤ 3, HBD ≤ 3, HBA ≤ 3), making it an ideal starting point for fragment-based screening and subsequent structure-guided elaboration [1]. The 1,3-diarylpyrazole scaffold is a validated kinase inhibitor pharmacophore, with the structurally related urea derivative (US9896447, Compound 9) demonstrating TrkA inhibition at IC₅₀ = 350 nM . The primary aminomethyl group enables efficient fragment growing via amide coupling with diverse carboxylic acid fragments, urea formation with isocyanate fragments, or sulfonamide synthesis with sulfonyl chloride fragments—all achievable in single synthetic steps without protecting group chemistry [1]. This contrasts with fragment elaboration from the carboxylic acid or carbaldehyde analogs, which require either activation or functional group interconversion prior to diversification. The demonstrated derivatization into a pentanamide conjugate (C₂₉H₃₁N₅O₃) confirms the practical tractability of the amine for fragment elaboration with sterically demanding partners [2].

Parallel Library Synthesis for Epigenetic Target Screening (KDM5B/KDM5A Demethylase Family)

The 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid analog demonstrated KDM5B inhibitory activity (IC₅₀ = 9.320 μM) that was optimized to 0.0244 μM through systematic derivatization of the 4-position . The target methanamine compound offers an alternative derivatization vector at the same 4-position—the aminomethyl group—that can access distinct chemical space via amide, urea, sulfonamide, or tertiary amine formation. For teams pursuing KDM5B or related Jumonji-domain demethylase targets, the target compound provides a complementary scaffold to the carboxylic acid series, with the potential to explore hydrogen-bond donor interactions (via the protonated primary amine) that are unavailable to the carboxylic acid congener. The 98% purity option (CymitQuimica) supports high-confidence initial screening, reducing the risk of impurity-driven false positives in biochemical demethylase assays that are sensitive to metal-chelating contaminants .

CNS-Penetrant Lead Optimization Programs Leveraging Favorable XLogP3 (1.3) and Low Molecular Weight

With an XLogP3-AA of 1.3, one HBD, three HBA, and a molecular weight of 250.30 Da, the target compound falls within favorable CNS drug-like property space (CNS MPO score ≥ 4). The 0.7-unit lower XLogP3 relative to the 4-carboxylic acid analog (XLogP3-AA = 2.0) and 0.6-unit lower XLogP3 relative to the 4-carbaldehyde analog (XLogP3-AA = 1.9) translates to higher predicted aqueous solubility and potentially lower brain tissue binding [1][3]. The primary amine, protonated at physiological pH, can engage in charge-assisted hydrogen bonds with aspartate or glutamate residues common in CNS target binding pockets (e.g., GPCRs, ion channels, transporters). The M₄ muscarinic acetylcholine receptor PAM series, built on a pyrazol-4-yl-pyridine scaffold closely related to the target compound, validates the CNS relevance of this chemotype [4]. For CNS programs requiring a versatile, fragment-like starting point with balanced polarity, the target compound offers a quantitatively superior profile to its more lipophilic analogs.

Antiplatelet or Cardiovascular Target Screening Using the Acrylamide-Derivatizable 4-Position Scaffold

The antiplatelet activity of (E)-3-[3-(pyridin-4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamides—with IC₅₀ values of 20.2 and 30.3 μM against arachidonic acid-induced platelet aggregation and up to 86.7% inhibition of collagen-induced aggregation for select derivatives—establishes the 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole scaffold as a viable starting point for cardiovascular target discovery [5]. The target compound's 4-aminomethyl group can be elaborated to the corresponding acrylamide via direct acryloylation (single-step), or to more complex Michael acceptors for covalent target engagement strategies. The 98% purity specification supports reproducible pharmacology in platelet aggregation assays, which are sensitive to trace agonists or antagonists .

Quote Request

Request a Quote for [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.